2-Amino-2-deoxygalacturonic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

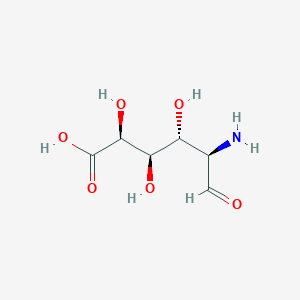

2-Amino-2-deoxygalacturonic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO6 and its molecular weight is 193.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Uronic Acids - Hexuronic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Structural Role in Lipopolysaccharides

Lipopolysaccharide Composition : GalNAcA has been identified as a critical component of the lipopolysaccharides (LPS) from various bacterial strains, including Pseudomonas aeruginosa and Shigella sonnei. In these organisms, GalNAcA is believed to play an essential role in the structural integrity and function of the LPS, particularly in the O-antigenic specificity of the polysaccharide chains .

Glycomimetics Development

Glycomimetics : The unique structure of GalNAcA allows it to be utilized in the synthesis of glycomimetics, which are molecules designed to mimic carbohydrate structures. These compounds can inhibit carbohydrate-protein interactions, making them valuable in drug design for targeting various biological processes .

- Case Study : Research has demonstrated that derivatives of GalNAcA can be modified to enhance their biological activity. For instance, sugar amino acids have been employed to create libraries of glycomimetics that exhibit potent inhibitory effects on carbohydrate-binding proteins, which are crucial in numerous disease mechanisms .

Peptidomimetics Applications

Peptidomimetics : GalNAcA can also serve as a scaffold for designing peptidomimetics. These compounds mimic the structure and function of peptides while offering increased stability and bioavailability. The incorporation of GalNAcA into peptide structures can induce specific secondary conformations, enhancing their therapeutic potential .

- Case Study : A study highlighted the synthesis of cyclic peptides incorporating GalNAcA that exhibited antimicrobial properties against both Gram-negative and Gram-positive bacteria. These findings suggest that GalNAcA-based peptidomimetics could lead to new classes of antibiotics .

Biomedical Research

Potential Therapeutic Uses : The applications of GalNAcA extend into biomedical research, where it is being explored for its potential roles in immunology and cancer therapy. The ability to modify its structure allows researchers to tailor its interactions with biological targets.

- Research Findings : Studies have indicated that modifications to GalNAcA can enhance its immunogenic properties, potentially leading to new vaccine adjuvants or targeted therapies for cancer treatment .

Synthesis Strategies

Synthetic Approaches : The development of GalNAcA derivatives involves various synthetic strategies, including solid-phase synthesis and microwave-assisted methods. These techniques facilitate the rapid generation of diverse libraries of compounds for screening against biological targets .

化学反应分析

Glycosylation Reactions

GalNAcA participates in stereoselective glycosylation to form antigenic polysaccharides. The amino group at C2 significantly influences reaction pathways:

SN2-Type Glycosylation

-

Mechanism : Protected GalNAcA donors (e.g., 2,4-dinitrobenzenesulfonyl [DNs]-protected derivatives) undergo β-selective glycosylation via SN2-like displacement. The electron-withdrawing DNs group stabilizes intermediates (glycosyloxyisochromenylium or contact ion pairs), favoring β-configuration .

-

Example : C(2)-DNsNH-protected selenoglycosides react with nucleophiles (O-, N-, C-) in the presence of Sc(OTf)₃, yielding 1,2-trans glycosaminyl bonds .

Nickel-Catalyzed α-Glycosylation

-

Conditions : Ni(cod)₂/PhCO₂H catalytic system enables α-selective glycosylation (77–87% yield).

-

Key Factors : Ligand electronics and benzylidene protecting groups modulate stereoselectivity .

| Reaction Type | Catalyst/Activator | Selectivity | Yield |

|---|---|---|---|

| SN2 β-Glycosylation | Sc(OTf)₃ | β (1,2-trans) | 37–78% |

| Nickel-Catalyzed | Ni(cod)₂/PhCO₂H | α (1,2-cis) | 77–87% |

Protection and Deprotection Strategies

The amino and carboxylic acid groups require selective protection for synthetic applications:

Amino Group Protection

-

DNs Protection : Enhances β-selectivity in glycosylation by stabilizing zwitterionic intermediates .

-

Benzylidene Protection : Facilitates nickel-catalyzed α-glycosylation; removal via hydrogenolysis restores free amino groups .

Carboxylic Acid Modifications

-

Esterification : Methyl or benzyl esters stabilize the carboxylate during glycosylation.

-

Reduction : Limited data suggest potential reduction to 2-amino-2-deoxygalactitol derivatives under hydrogenation .

Polysaccharide Assembly

GalNAcA is integral to O-antigenic polysaccharides in Pseudomonas aeruginosa and Bordetella pertussis:

Linkage Patterns

-

Core Structure : Branched trisaccharides (e.g., 4-O-(α-D-GlcNAc)-6-O-(α-D-GalNAcA)-D-Glc) are common in LPS .

-

Biosynthetic Role : Acts as a glycosyl acceptor in enzymatic pathways, forming α(1→3) or β(1→4) linkages .

Antigenic Determinants

-

Immunogenicity : The amino group’s spatial arrangement contributes to antibody recognition in Staphylococcus aureus and Citrobacter freundii LPS .

Derivatization of the Amino Group

The C2-amino group undergoes functionalization to produce bioactive analogs:

Acylation

-

Acetylation : Forms 2-acetamido derivatives, mimicking natural Vi-antigens .

-

Alanylation : In Pseudomonas LPS, alanine conjugates (GalNAla) enhance structural diversity .

Azidation

-

Azidochlorination : Reacts with glycals to form 2-azido glycosyl chlorides, enabling "click chemistry" applications .

Stability and Side Reactions

-

Acid Hydrolysis : Stable under mild acidic conditions (4 M HCl, 100°C), but prolonged exposure degrades the glycosidic bond .

-

Tautomerism : In basic conditions, imidic acid formation may lead to side products like N-(1,1-dihydroxy-2-iminoethyl)amide .

Key Research Findings

属性

CAS 编号 |

14307-17-6 |

|---|---|

分子式 |

C6H11NO6 |

分子量 |

193.15 g/mol |

IUPAC 名称 |

(2S,3R,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexanoic acid |

InChI |

InChI=1S/C6H11NO6/c7-2(1-8)3(9)4(10)5(11)6(12)13/h1-5,9-11H,7H2,(H,12,13)/t2-,3+,4+,5-/m0/s1 |

InChI 键 |

BBWFIUXRDWUZMZ-RSJOWCBRSA-N |

SMILES |

C(=O)C(C(C(C(C(=O)O)O)O)O)N |

手性 SMILES |

C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)N |

规范 SMILES |

C(=O)C(C(C(C(C(=O)O)O)O)O)N |

同义词 |

2-amino-2-deoxy-L-galacturonic acid 2-amino-2-deoxygalacturonic acid 2-amino-2-deoxygalacturonic acid, (L)-isomer aminogalacturnoic acid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。